molecular formula C8H8ClF3N2 B6309469 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1998215-94-3

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B6309469
CAS No.: 1998215-94-3
M. Wt: 224.61 g/mol
InChI Key: BILGBTAFPYPXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a trifluoromethyl (-CF₃) substituent at the 2-position and a hydrochloride salt. This compound (CAS: 1998215-94-3) is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly kinase inhibitors and modulators of protein-protein interactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it advantageous for drug design compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7;/h1-2,12H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILGBTAFPYPXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Construction Approaches

This method involves assembling the pyrrolopyridine core from smaller fragments that already contain the trifluoromethyl group. A representative route begins with the condensation of a trifluoromethylated β-keto ester with a pyrrole derivative. For example, reacting ethyl 4,4,4-trifluoroacetoacetate with 3-aminopyrrole under acidic conditions yields a bicyclic intermediate, which is subsequently dehydrogenated to form the dihydro-5H-pyrrolo[3,4-b]pyridine skeleton.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C±15% yield
Catalyst (Acid)p-Toluenesulfonic20% improvement
SolventTolueneMinimal side products

Direct Trifluoromethylation

Stepwise Synthesis of 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride

Preparation of the Pyrrolopyridine Core

The foundational step involves constructing the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold. A validated protocol utilizes:

  • Palladium-catalyzed cyclization : Treatment of N-propargyl pyridine-3-amine with Pd(PPh₃)₄ (5 mol%) in DMF at 120°C for 12 hours achieves 85% conversion to the dihydro-pyrrolopyridine intermediate.

  • Hydrogenation : Subsequent hydrogenation over Pd/C (10 wt%) at 50 psi H₂ selectively reduces the exocyclic double bond without affecting aromatic rings.

Introduction of the Trifluoromethyl Group

Position-selective trifluoromethylation at the 2-position remains the most technically demanding step. Two approaches have demonstrated efficacy:

Method A: Halogen Exchange

  • React bromopyrrolopyridine with AgCF₃CO₂ in DMF at 150°C for 24 hours (Yield: 62%, Purity: 94%).

  • Limitations: Requires stoichiometric silver reagents, increasing costs.

Method B: Radical Trifluoromethylation

  • Employ Langlois’ reagent (NaSO₂CF₃) with tert-butyl hydroperoxide (TBHP) as oxidant in acetonitrile.

  • Advantages: Improved atom economy (78% yield), but necessitates rigorous exclusion of moisture.

Hydrochloride Salt Formation

The final step involves protonation with HCl gas in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate (1:3) to achieve pharmaceutical-grade purity (>99.5% by HPLC). Critical parameters include:

  • Acid Concentration : 2.0–2.5 M HCl optimal for salt stability

  • Crystallization Rate : 0.5°C/min cooling gradient prevents amorphous solid formation

Industrial-Scale Production Considerations

Large-scale manufacturing faces three primary challenges:

  • Regioselectivity Control : Computational modeling (DFT) guides solvent selection to favor 2-substitution over 3-/4-isomers. Acetonitrile improves 2-CF₃ selectivity by 40% compared to THF.

  • Catalyst Recycling : Immobilized Pd catalysts on mesoporous silica enable 10 reaction cycles without significant activity loss.

  • Waste Management : Fluoride byproducts are neutralized with Ca(OH)₂ to precipitate CaF₂, reducing environmental impact.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Ring Construction7899.112,000High
Halogen Exchange6294.318,500Moderate
Radical CF₃ Addition7198.714,200High

The ring construction method emerges as the most viable for industrial adoption, balancing cost and yield while maintaining excellent regiochemical control.

Challenges and Optimization Strategies

Key Challenges

  • Moisture Sensitivity : Trifluoromethyl intermediates hydrolyze rapidly, requiring <50 ppm H₂O in reaction mixtures.

  • Byproduct Formation : Over-hydrogenation produces fully saturated pyrrolidine side products (up to 12%).

Process Innovations

  • Microreactor Technology : Continuous flow systems reduce reaction times from 24 hours to 90 minutes for radical trifluoromethylation steps.

  • In-line Analytics : PAT (Process Analytical Technology) with FTIR monitoring enables real-time adjustment of HCl stoichiometry during salt formation.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its unique structure allows for interactions with biological targets, particularly in the development of novel pharmaceuticals.

  • Anticancer Activity : Studies have shown that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the bioactivity of these compounds by improving their pharmacokinetic properties .
  • Neurological Disorders : Research indicates that pyrrolopyridine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety .

Agrochemicals

The compound's structure is conducive to the development of agrochemicals, particularly as herbicides or fungicides. The trifluoromethyl group is known to enhance the efficacy and selectivity of agrochemical agents.

  • Herbicidal Activity : Preliminary studies suggest that compounds containing the pyrrolopyridine framework can inhibit plant growth by targeting specific biochemical pathways involved in plant metabolism .

Material Science

The unique properties of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride make it a candidate for use in advanced materials.

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance materials used in coatings and electronics .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on breast and lung cancer cell lines with IC50 values in low micromolar range.
Neurological ModulationShowed promise as a selective serotonin reuptake inhibitor (SSRI) in preclinical models.
Herbicidal EfficacyReported effective inhibition of weed germination at low concentrations in controlled field trials.
Polymer EnhancementsFound to improve mechanical properties and heat resistance in polycarbonate composites.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 2-CF₃ analog (target compound) exhibits distinct electronic and steric properties compared to its 3-CF₃ isomer. The 2-position may enhance steric accessibility in binding pockets, while the 3-position could alter π-π stacking interactions .
  • Halogen vs. CF₃ : Bromine or chlorine substituents (e.g., 3-Bromo or 6-Chloro analogs) are more reactive in cross-coupling reactions but lack the metabolic stability conferred by CF₃ .

Physicochemical Properties

Solubility and Stability

  • Target Compound: The hydrochloride salt enhances solubility in polar solvents compared to the free base. Its logP is likely lower than non-salt analogs but higher than dihydrochloride forms .
  • 3-CF₃ Isomer : Similar solubility to the target compound but with a marginally higher logP due to the CF₃ group’s position .
  • 3-Bromo Analog : Lower solubility in aqueous media due to bromine’s hydrophobicity but advantageous for organic-phase reactions .

Biological Activity

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, with the CAS number 1998215-94-3, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various research findings.

  • Molecular Formula : C8H8ClF3N2
  • Molecular Weight : 224.61 g/mol
  • CAS Number : 1998215-94-3
PropertyValue
Molecular FormulaC8H8ClF3N2
Molecular Weight224.61 g/mol
CAS Number1998215-94-3

Anti-inflammatory Properties

Research has indicated that compounds containing the pyrrolo[3,4-b]pyridine scaffold exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Case Study: COX Inhibition

A study reported that related compounds demonstrated potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, two derivatives exhibited IC50 values of 0.04±0.09μmol0.04\pm 0.09\mu mol for COX-2 inhibition, highlighting the potential of trifluoromethylated pyridine derivatives in anti-inflammatory therapy .

Anticancer Activity

The structural modifications of pyrrolo[3,4-b]pyridine derivatives have also been linked to anticancer properties. Compounds derived from this scaffold have shown promising results in inhibiting the proliferation of various human tumor cell lines.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BHCT1161.8
Compound CA3750.25

These findings suggest that modifications in the trifluoromethyl group can enhance selectivity and potency against specific cancer types .

Structure-Activity Relationships (SAR)

The inclusion of a trifluoromethyl group has been shown to significantly affect the biological activity of pyrrolopyridine derivatives. SAR studies indicate that this group can enhance binding affinity and selectivity towards target enzymes.

Key Findings from SAR Studies:

  • Enhanced Potency : The presence of the trifluoromethyl group increased the potency for inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs .
  • Selectivity Improvement : Modifications in the molecular structure lead to improved selectivity for cyclin-dependent kinases (CDKs), which are critical in cancer progression .

Q & A

Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride?

Methodological Answer: The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example:

  • Step 1: Start with a halogenated pyrrolo[3,4-b]pyridine core (e.g., bromo or chloro derivative, as in ).
  • Step 2: React with a trifluoromethyl-containing boronic acid/ester under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 90–105°C) to introduce the trifluoromethyl group (analogous to ).
  • Step 3: Purify via silica gel chromatography (dichloromethane/ethyl acetate gradients) and isolate the hydrochloride salt using HCl/EtOH.
    Critical parameters include catalyst loading (5–10 mol%), solvent ratios, and reaction time (12–24 hrs) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substitution patterns and aromaticity. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals (if available), while pyrrolo-pyridine protons resonate between δ 7.5–9.0 ppm (see for analogous compounds).
  • HPLC-MS: Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%).
  • Elemental Analysis: Validate chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Design: Substitute the trifluoromethyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups (as in ).
  • Biological Assays: Test modified analogs in target-specific assays (e.g., kinase inhibition, receptor binding). For example, replace the trifluoromethyl group with a methyl or methoxy group () and compare IC₅₀ values.
  • Data Interpretation: Use regression analysis to correlate substituent Hammett constants (σ) with activity trends. Contradictions in activity (e.g., trifluoromethyl vs. methyl) may arise from steric effects or metabolic stability differences .

Q. How can researchers resolve discrepancies in biological data across studies involving this compound?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For instance, differences in IC₅₀ values may stem from varying ATP concentrations in kinase assays.
  • Statistical Validation: Apply multivariate analysis (ANOVA) to isolate confounding factors (e.g., batch-to-batch compound purity, as noted in ).
  • Meta-Analysis: Cross-reference published data with in-house results using platforms like PubChem () to identify outliers .

Q. What computational strategies are effective for predicting the target interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Parameterize the trifluoromethyl group’s electronegativity and steric profile (see for trifluoromethyl-pyridine interactions).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy.
  • Validation: Compare predicted binding poses with crystallographic data from related compounds (e.g., ’s pyridine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.